
KN-92 phosphate
Übersicht
Beschreibung
KN-92 phosphate is a chemical compound known as an inactive derivative of KN-93. KN-93 is a selective inhibitor of calcium/calmodulin-dependent kinase II (CaMKII), which competitively blocks calcium/calmodulin binding to the kinase. This compound, however, does not possess CaMKII inhibitory activity and is often used as a control compound in studies designed to elucidate the antagonist activities of KN-93 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of KN-92 phosphate involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups and finally, the phosphorylation step. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in solid form and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Interaction with Calmodulin (CaM)
KN-92 binds to Ca²⁺-saturated calmodulin (CaM) through hydrophobic interactions, as demonstrated by nuclear magnetic resonance (NMR) spectroscopy and stopped-flow kinetics .
-
Structural Basis :
Parameter | KN-92 | KN-93 |
---|---|---|
CaM Binding Affinity (EC₅₀) | ~6 μM | ~5 μM |
Hill Coefficient (CaM-N) | -1.2 | -1.5 |
Ion Channel Modulation
KN-92 exhibits off-target effects on voltage-gated potassium (Kv) and L-type Ca²⁺ channels, independent of CaMKII :
-
Kv Channels : Blocks Kv1.2, Kv1.4, Kv1.5, Kv2.1, Kv3.2, and hERG channels at micromolar concentrations .
-
L-type Ca²⁺ Channels : Reduces peak ICa,L by 9.4% at 0.5 μM and 13.4% at 1 μM, though less potently than KN-93 .
Target | Effect of KN-92 (1 μM) | Effect of KN-93 (1 μM) |
---|---|---|
Kv Channels | Partial block | Stronger block |
L-type Ca²⁺ Channels | ~13% inhibition | ~40% inhibition |
Structural Determinants of Reactivity
The molecular structure of KN-92 (C₂₄H₂₈ClN₂O₇PS) dictates its interactions :
-
Key Functional Groups :
-
Stereochemical Differences : A central nitrogen stereo-inversion and a 2-hydroxyethyl addition distinguish KN-92 from KN-93, abolishing CaMKII inhibition .
Formulation and Solubility
KN-92’s chemical reactivity in experimental formulations includes:
-
Stock Solutions : Dissolves in DMSO at 10 mM, with stability >24 hours at -20°C .
-
In Vivo Compatibility : Compatible with PEG300, Tween 80, and corn oil for animal studies .
Solvent | Solubility (mg/mL) |
---|---|
DMSO | 10 |
Water | <0.1 |
Quality Control Parameters
Batch-specific data for this compound include :
-
Purity : >99.5% (HPLC).
-
Stability : Stable for 2 years at -20°C when stored desiccated.
Wissenschaftliche Forschungsanwendungen
Key Research Applications
-
Control Compound in CaMKII Studies
- Role : KN-92 phosphate is primarily used as a negative control in studies involving CaMKII signaling pathways. By comparing the effects of KN-93 and this compound, researchers can isolate the specific actions attributed to CaMKII inhibition.
- Example : In experiments examining cardiac myocyte function, researchers noted that while KN-93 significantly affected calcium dynamics, this compound did not exhibit similar effects, confirming the specificity of KN-93's action .
-
Investigation of Ion Channel Dynamics
- Mechanism : The compound modulates voltage-gated potassium channels, such as Kv1.2 and Kv1.5, influencing cellular excitability and action potential repolarization.
- Significance : Understanding these interactions is crucial for elucidating the roles of potassium channels in cardiac arrhythmias and neurological disorders associated with ion channel dysregulation .
-
Pharmacological Studies on Cardiac Function
- Application : Researchers have utilized this compound to investigate the mechanisms underlying cardiac dysfunctions, particularly those related to early after-depolarizations (EADs).
- Findings : Studies demonstrated that at varying concentrations, this compound could influence the incidence of EADs in models of left ventricular hypertrophy, providing insights into its potential role in cardiac electrophysiology .
-
Neuroscience Research
- Focus : In neurobiology, this compound aids in studying neuronal signaling pathways and excitability.
- Outcome : By using this compound alongside KN-93, researchers can delineate the contributions of CaMKII to synaptic plasticity and other neuronal functions without confounding effects from non-specific interactions .
Comparative Analysis with Related Compounds
Compound Name | Description | Unique Features |
---|---|---|
KN-93 | Active inhibitor of CaMKII | Directly inhibits CaMKII activity |
Calmodulin | Calcium-binding protein | Regulates calcium-dependent processes |
Apamin | Potassium channel blocker | Specificity for small conductance calcium-activated potassium channels |
Lidocaine | Local anesthetic | Blocks sodium channels affecting ion dynamics |
This compound stands out due to its specific role as an inactive analog, making it invaluable for research purposes compared to other compounds that may exhibit broader pharmacological activities .
Case Studies Highlighting Applications
- Cardiac Arrhythmias
-
Neuronal Excitability
- Research Focus : Investigations into synaptic transmission utilized both KN-93 and its inactive counterpart to assess the role of CaMKII.
- Findings : The results indicated that while KN-93 altered synaptic strength through CaMKII inhibition, this compound did not affect synaptic dynamics, reinforcing its role as a control agent .
Wirkmechanismus
KN-92 phosphate does not inhibit CaMKII activity. Instead, it serves as a control to elucidate the specific inhibitory effects of KN-93. KN-93 inhibits CaMKII by competitively blocking the binding of calcium/calmodulin to the kinase, thereby preventing its activation. This inhibition affects various downstream signaling pathways involved in cellular processes such as cell growth, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
KN-93: A selective inhibitor of CaMKII with competitive binding to calcium/calmodulin.
KN-62: Another CaMKII inhibitor with a similar mechanism of action to KN-93.
KN-92 Hydrochloride: A derivative of KN-92 phosphate with similar properties
Uniqueness of this compound: this compound is unique in its role as an inactive control compound, which allows researchers to specifically study the effects of CaMKII inhibition by KN-93 without the confounding effects of CaMKII activity. This makes it an invaluable tool in research focused on understanding the molecular mechanisms and therapeutic potential of CaMKII inhibitors .
Biologische Aktivität
KN-92 phosphate is recognized as an inactive analog of KN-93, a selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). While KN-93 plays a significant role in various biological processes by inhibiting CaMKII, KN-92 serves primarily as a control compound in research settings to elucidate the specific actions of KN-93 without the confounding effects on CaMKII.
Chemical Structure:
this compound has the chemical formula and is characterized by its ability to block several potassium channels, including Kv1.2, Kv1.4, Kv1.5, Kv2.1, Kv3.2, and hERG channels .
Mechanism of Action:
KN-92 does not inhibit CaMKII directly but is utilized to distinguish between CaMKII-dependent and independent effects in experimental setups. It has been shown to block L-type calcium currents (ICa,L) in a dose-dependent manner, which is critical for understanding its role in cardiac physiology .
Inhibition of Calcium Channels
Research indicates that KN-92 can significantly reduce the currents through L-type calcium channels (CaV1.2 and CaV1.3) without affecting N-type calcium channels (CaV2.2). This effect is independent of its interaction with CaMKII, suggesting that KN-92 may have distinct pharmacological properties compared to KN-93 .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of KN-92 in various contexts:
-
Cardiac Arrhythmias:
- In experiments involving left ventricular hypertrophy (LVH), the administration of KN-92 resulted in a notable increase in early after-depolarizations (EADs) compared to controls, indicating its potential role in modulating cardiac electrical activity .
- At concentrations of 0.5 μmol/L, both KN-92 and KN-93 reduced peak ICa,L by approximately 10%, while at 1 μmol/L, reductions were observed at 13% for KN-92 .
- Calcium Signaling:
Comparative Table of Biological Effects
Compound | Mechanism | Effect on ICa,L | EAD Incidence | Role in Research |
---|---|---|---|---|
KN-93 | Inhibits CaMKII | Reduces by 10% (0.5 μmol/L) | Low incidence | Active inhibitor in cardiac studies |
KN-92 | Potassium channel blocker | Reduces by 10% (0.5 μmol/L) | High incidence under certain conditions | Control compound for distinguishing effects |
Eigenschaften
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S.H3O4P/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;1-5(2,3)4/h3-16,26H,17-18H2,1-2H3;(H3,1,2,3,4)/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQHWVVDNMJDEQ-IPZCTEOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN2O7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585194 | |
Record name | Phosphoric acid--N-[2-({[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl](methyl)amino}methyl)phenyl]-4-methoxybenzene-1-sulfonamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135280-28-2 | |
Record name | Phosphoric acid--N-[2-({[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl](methyl)amino}methyl)phenyl]-4-methoxybenzene-1-sulfonamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.